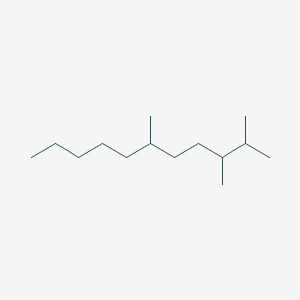
2,3,6-Trimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylundecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 . This compound is characterized by the presence of three methyl groups attached to the undecane chain at the 2nd, 3rd, and 6th positions. It is a colorless liquid at room temperature and is known for its relatively high boiling point and low solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylundecane can be achieved through various methods. One common approach involves the alkylation of undecane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete methylation at the desired positions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of specific precursors. For instance, the hydrogenation of farnesane or farnesol in the presence of a metal catalyst, such as palladium or platinum, can yield this compound. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylundecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is used for hydrogenation.
Substitution: Halogenation is typically carried out using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,3,6-trimethylundecanol, 2,3,6-trimethylundecanone, or 2,3,6-trimethylundecanoic acid.
Reduction: Simpler hydrocarbons such as this compound itself.
Substitution: Halogenated compounds like 2,3,6-trimethylundecyl chloride or bromide.
Scientific Research Applications
2,3,6-Trimethylundecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a potential biomarker for certain biological processes.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized as a high-temperature lubricant and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylundecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can undergo various chemical transformations depending on the conditions. Its molecular targets and pathways are not well-defined, as it is mainly used as an inert compound in various applications.
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundecane: Another branched alkane with similar properties but different methyl group positions.
3-Ethyl-2,6,10-trimethylundecane: A sesquiterpenoid with additional ethyl and methyl groups.
Uniqueness
2,3,6-Trimethylundecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its reactivity and interactions with other compounds, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
143328-30-7 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,3,6-trimethylundecane |
InChI |
InChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3 |
InChI Key |
ANDHLRVQGCPUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


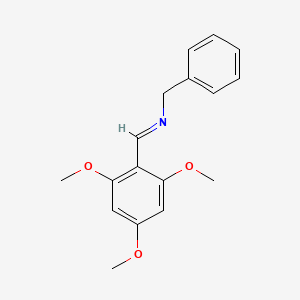

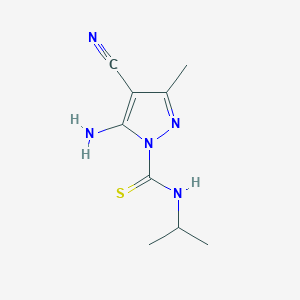
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
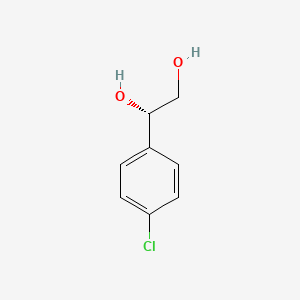
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)

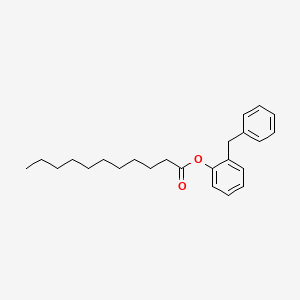

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
